Trifluoroalanine

Physicochemical Property Drug Design Bioisostere

Trifluoroalanine replaces the –CH3 of alanine with a –CF3 group, dropping the pKa from ~2.34 to ~0.81—a shift that makes it a potent mechanism-based inhibitor of PLP-dependent enzymes (alanine racemase, cystathionine β-lyase) with drastically reduced partition ratios vs. monofluorinated analogs. The three magnetically equivalent 19F nuclei deliver a single, intense NMR signal for real-time protease monitoring. Ideal for antibiotic resistance studies, protease inhibitor screening, and metabolically stable peptidomimetic design. ≥98% purity.

Molecular Formula C3H4F3NO2
Molecular Weight 143.06 g/mol
Cat. No. B10777074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroalanine
Molecular FormulaC3H4F3NO2
Molecular Weight143.06 g/mol
Structural Identifiers
SMILESC(C(=O)O)(C(F)(F)F)N
InChIInChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1
InChIKeyHMJQKIDUCWWIBW-SFOWXEAESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoroalanine for Enzyme Inhibition and 19F NMR: Core Structural and Chemical Properties


Trifluoroalanine (3,3,3-Trifluoroalanine, CAS: 17463-43-3) is a fluorinated, non-proteinogenic analog of the amino acid alanine. The compound features a trifluoromethyl (-CF₃) group in place of the methyl (-CH₃) side chain of alanine, with a molecular formula of C₃H₄F₃NO₂ and a molecular weight of 143.06 g/mol [1]. This substitution confers distinct physicochemical properties, notably a significantly increased acidity (predicted pKa ≈ 0.81) compared to alanine (pKa ≈ 2.34) [2]. It is primarily employed as a mechanism-based inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes and as a ¹⁹F NMR probe in peptide and protein studies [3].

Why Alanine and Mono-/Difluorinated Analogs Cannot Replace Trifluoroalanine


Generic substitution of trifluoroalanine with alanine or its mono- or difluorinated analogs fails due to profound differences in electronic properties, enzyme inhibition efficiency, and ¹⁹F NMR sensitivity. While alanine and α-fluoroalanine share similar pKa values (~2.34), the trifluoromethyl group in trifluoroalanine drastically lowers the pKa to ~0.81, enabling unique reactivity and binding interactions [1]. In enzyme inhibition, the number of fluorine atoms directly dictates the inactivation mechanism and efficiency. For E. coli alanine racemase, β-fluoroalanine exhibits a high partition ratio of 820 (turnovers per inactivation), whereas β,β,β-trifluoroalanine is a far more efficient suicide substrate with a drastically reduced ratio [2]. For ¹⁹F NMR applications, the three equivalent fluorine atoms of the CF₃ group provide a single, intense resonance with high sensitivity, unlike the single fluorine in monofluorinated analogs, making it a superior probe for monitoring biological processes [3].

Quantitative Differentiation: Trifluoroalanine vs. Alanine and Fluorinated Analogs


Dramatic Increase in Acidity (pKa) vs. Alanine and α-Fluoroalanine

Trifluoroalanine exhibits a significantly lower pKa value compared to both alanine and its monofluorinated analog. While alanine and α-fluoroalanine have virtually identical pKa values (~2.34), the trifluoromethyl group in trifluoroalanine reduces the pKa to approximately 0.81 [1]. This shift of ~1.5 units drastically alters the compound's charge state and reactivity at physiological pH, enabling distinct intermolecular interactions not possible with the parent alanine or α-fluoroalanine.

Physicochemical Property Drug Design Bioisostere

Enhanced Lipophilicity vs. Alanine: LogP and XLogP3-AA Values

The replacement of the methyl group with a trifluoromethyl group increases the lipophilicity of trifluoroalanine compared to alanine. Alanine has a calculated XLogP3 value of approximately -3.0, while trifluoroalanine exhibits an XLogP3-AA value of -2.3 [1]. This change, though modest in absolute terms, reflects a meaningful shift in hydrophobicity that can influence peptide conformation, membrane partitioning, and binding to hydrophobic protein pockets. Experimental logP values for trifluoroalanine range from -1.67 to 0.66, depending on the method [2][3].

Physicochemical Property Bioavailability Membrane Permeability

Superior Efficiency as a Suicide Substrate vs. β-Fluoroalanine on Alanine Racemase

β,β,β-Trifluoroalanine is a far more efficient suicide substrate for E. coli alanine racemase than the monofluorinated analog. β-Fluoroalanine exhibits a partition ratio (k_cat/k_inact) of 820, meaning 820 catalytic turnovers occur for each inactivation event [1]. In contrast, β,β,β-trifluoroalanine inactivates the enzyme with a drastically lower partition ratio, indicating that nearly every encounter with the enzyme leads to inactivation [2]. This makes trifluoroalanine a much more potent and reliable tool for enzyme studies and potential antibacterial applications.

Enzyme Inhibition Antibacterial Mechanism-Based Inhibitor

Unique 19F NMR Probe Properties vs. Non-Fluorinated Peptides

Incorporation of (R)-α-trifluoromethylalanine (a closely related α-quaternarized derivative of trifluoroalanine) into peptides provides a robust ¹⁹F NMR probe for monitoring enzymatic digestion. In a direct comparison, the (R)-α-TfmAla-containing peptide enabled convenient and accurate monitoring of trypsin proteolytic activity and demonstrated increased resistance to pepsin degradation [1]. The three equivalent fluorine atoms produce a single, intense ¹⁹F resonance, which is highly sensitive to changes in the local chemical environment, allowing real-time tracking of proteolysis without the need for radioactive or fluorescent labels.

19F NMR Protein Dynamics Protease Assay

Validated Research Applications for Trifluoroalanine Based on Quantitative Evidence


Mechanism-Based Inhibition of PLP-Dependent Enzymes for Antibacterial Research

Trifluoroalanine serves as a potent, mechanism-based inactivator of PLP-dependent enzymes such as alanine racemase and cystathionine β-lyase. Its efficiency, with partition ratios significantly lower than monofluorinated analogs [1], makes it ideal for studying enzyme mechanisms and for developing novel antibacterial agents targeting cell wall synthesis and amino acid metabolism. Its use in E. coli alanine racemase assays, where it acts as a suicide substrate [2], directly supports research into overcoming antibiotic resistance.

19F NMR Probe for Monitoring Protease Activity and Peptide Stability

The incorporation of trifluoroalanine or its α-quaternarized derivatives into peptides provides a powerful, label-free ¹⁹F NMR probe. This approach allows for the real-time monitoring of proteolytic digestion by enzymes like trypsin and offers enhanced resistance to pepsin degradation [3]. This dual functionality is particularly valuable for the development of stable peptide therapeutics and for high-throughput screening of protease inhibitors.

Synthesis of Fluorinated Peptidomimetics with Altered Physicochemical Profiles

The distinct physicochemical properties of trifluoroalanine—including its increased acidity (pKa ≈ 0.81 vs. ~2.34 for alanine) [4] and moderate lipophilicity increase (ΔXLogP3-AA ≈ +0.7) [5]—make it a strategic building block for designing peptidomimetics with enhanced metabolic stability, altered membrane permeability, and unique binding interactions. This is supported by its successful incorporation into muramyl dipeptide analogs [6] and its use in solid-phase peptide synthesis .

Stereocontrolled Synthesis of Enantiomerically Pure Fluorinated Amino Acids

Efficient, stereoselective synthetic routes to non-racemic trifluoroalanine, such as the enantiodivergent reduction of sulfinimines derived from ethyl trifluoropyruvate [7], provide reliable access to chiral building blocks. This is essential for creating well-defined, stereochemically pure peptides and peptidomimetics, where the absolute configuration can significantly impact biological activity.

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